molecular formula C13H16O2 B12905349 2,2'-(Pentane-3,3-diyl)difuran CAS No. 100612-04-2

2,2'-(Pentane-3,3-diyl)difuran

Cat. No.: B12905349
CAS No.: 100612-04-2
M. Wt: 204.26 g/mol
InChI Key: LVDANDMXAHYWSA-UHFFFAOYSA-N
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Description

2,2’-(Pentane-3,3-diyl)difuran is an organic compound that belongs to the class of difurans. It is a condensation product of furan and acetone, characterized by two furan rings connected through a pentane bridge at the 3,3 positions. This compound is known for its relatively high boiling point and is used as a precursor in the synthesis of various industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-(Pentane-3,3-diyl)difuran is typically synthesized by reacting two equivalents of furan with one equivalent of acetone in the presence of an acidic catalyst, such as concentrated hydrochloric acid. The reaction is carried out at ambient temperature and pressure. The mixture is often cooled during the addition of reagents to control the reaction rate and minimize the formation of oligomers .

Industrial Production Methods

In industrial settings, the synthesis of 2,2’-(Pentane-3,3-diyl)difuran involves similar reaction conditions but on a larger scale. The reaction mixture is allowed to phase separate, and the organic layer is neutralized. The product is then purified by vacuum distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pentane-3,3-diyl)difuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Pentane-3,3-diyl)difuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Pentane-3,3-diyl)difuran involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Propane-2,2-diyl)difuran: Similar structure but with a propane bridge instead of pentane.

    2,2’-(Cyclohexane-1,1-diyl)difuran: Contains a cyclohexane bridge.

    2,2’-(Thiodimethylene)difuran: Contains a sulfur atom in the bridge

Uniqueness

2,2’-(Pentane-3,3-diyl)difuran is unique due to its specific pentane bridge, which imparts distinct chemical and physical properties.

Properties

CAS No.

100612-04-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[3-(furan-2-yl)pentan-3-yl]furan

InChI

InChI=1S/C13H16O2/c1-3-13(4-2,11-7-5-9-14-11)12-8-6-10-15-12/h5-10H,3-4H2,1-2H3

InChI Key

LVDANDMXAHYWSA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=CO1)C2=CC=CO2

Origin of Product

United States

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